4-[1-[(2,2-difluoro-1,3-benzodioxol-4-yl)methyl]piperidin-4-yl]-2-methyl-1H-pyrimidin-6-one
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Overview
Description
4-[1-[(2,2-difluoro-1,3-benzodioxol-4-yl)methyl]piperidin-4-yl]-2-methyl-1H-pyrimidin-6-one is a complex organic compound featuring a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-[(2,2-difluoro-1,3-benzodioxol-4-yl)methyl]piperidin-4-yl]-2-methyl-1H-pyrimidin-6-one typically involves multiple steps. The initial step often includes the preparation of the 2,2-difluoro-1,3-benzodioxole moiety, which is then coupled with a piperidine derivative. The final step involves the formation of the pyrimidin-6-one ring. Specific reaction conditions such as temperature, solvents, and catalysts can vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[1-[(2,2-difluoro-1,3-benzodioxol-4-yl)methyl]piperidin-4-yl]-2-methyl-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the pyrimidin-6-one moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Sodium hydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[1-[(2,2-difluoro-1,3-benzodioxol-4-yl)methyl]piperidin-4-yl]-2-methyl-1H-pyrimidin-6-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-[1-[(2,2-difluoro-1,3-benzodioxol-4-yl)methyl]piperidin-4-yl]-2-methyl-1H-pyrimidin-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(2,2-Difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile: Shares the 2,2-difluoro-1,3-benzodioxole moiety but differs in the pyrrole and carbonitrile groups.
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid: Contains the same benzodioxole ring but with a cyclopropane and carboxylic acid group.
Uniqueness
The uniqueness of 4-[1-[(2,2-difluoro-1,3-benzodioxol-4-yl)methyl]piperidin-4-yl]-2-methyl-1H-pyrimidin-6-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[1-[(2,2-difluoro-1,3-benzodioxol-4-yl)methyl]piperidin-4-yl]-2-methyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O3/c1-11-21-14(9-16(24)22-11)12-5-7-23(8-6-12)10-13-3-2-4-15-17(13)26-18(19,20)25-15/h2-4,9,12H,5-8,10H2,1H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTTYNNGRIWGML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2CCN(CC2)CC3=C4C(=CC=C3)OC(O4)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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